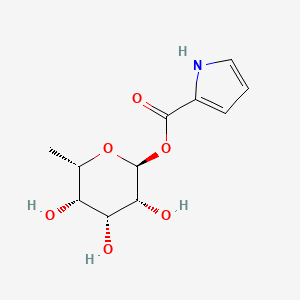
四丁基氟化铵二氢氟酸盐
描述
Tetrabutylammonium fluoride dihydrofluoride (TBAF.2HF) is a compound that is used in various scientific experiments and research. It is a quaternary ammonium salt, which is a type of organic compound that is made up of a positively charged nitrogen atom surrounded by four alkyl groups. It is an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. This makes it a useful reagent in many scientific experiments and research. TBAF.2HF has many applications in scientific research, including synthesis, catalysis, and extraction.2HF, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. We will also discuss potential future directions for research involving TBAF.2HF.
科学研究应用
硅醚的脱保护
TBAF 通常用作有机溶剂中去除硅醚保护基的氟源 。这是许多有机合成过程中的一个关键步骤。
相转移催化剂
TBAF 也可以用作相转移催化剂 。在这种作用中,它促进反应物从一相迁移到另一相,在那里可以发生反应。
弱碱
TBAF 用作弱碱 。在化学中,碱是指可以接受质子或捐赠电子对的物质。“弱”一词表示它不像其他一些碱那样具有反应性或强。
共轭二烯酸酯的合成
TBAF 用作合成共轭二烯酸酯的反应物 。这些化合物在聚合物和树脂的生产中具有应用。
具有磷酸酯修饰键的寡核糖核苷酸的合成
TBAF 用于合成具有磷酸酯修饰键的寡核糖核苷酸 。这些修饰的寡核糖核苷酸在治疗和诊断领域具有潜在的应用。
三单胺再摄取抑制剂的合成
TBAF 用于合成三单胺再摄取抑制剂 。这些抑制剂是新一代的抗抑郁药。
癌症、糖尿病和神经化学的研究
TBAF 已被证明在癌症、糖尿病和神经化学研究中很有用 。它用于合成用于这些研究的各种化合物。
2,7-二乙炔基-9-丙基-9H-咔唑的制备
TBAF 水合物可用于制备 2,7-二乙炔基-9-丙基-9H-咔唑 ,它是合成杯芳烃-咔唑聚合物的关键中间体。
作用机制
Target of Action
Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .
Mode of Action
The mode of action of Tetrabutylammonium fluoride dihydrofluoride involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, Tetrabutylammonium fluoride dihydrofluoride is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .
Biochemical Pathways
Tetrabutylammonium fluoride dihydrofluoride affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .
Result of Action
The result of Tetrabutylammonium fluoride dihydrofluoride’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, Tetrabutylammonium fluoride dihydrofluoride in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, Tetrabutylammonium fluoride dihydrofluoride gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of Tetrabutylammonium fluoride dihydrofluoride can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet Tetrabutylammonium fluoride dihydrofluoride and anhydrous Tetrabutylammonium fluoride dihydrofluoride show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of Tetrabutylammonium fluoride dihydrofluoride .
安全和危害
未来方向
生化分析
Biochemical Properties
Tetrabutylammonium fluoride dihydrofluoride is a powerful catalyst and is used in the regioselective opening of epoxides with activated aromatic and heteroaromatic chlorides . It is soluble in water and tetrahydrofuran, and is utilized as a base in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .
Cellular Effects
It is known that the efficiency of desilylation of uridine and cytidine is greatly dependent on the water content of the Tetrabutylammonium fluoride dihydrofluoride reagent .
Molecular Mechanism
It is known that it can act as a genuine surrogate for TBAF, as well as a reservoir for rapidly-reversible release of traces of it .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated, resulting in the formation of bifluoride (HF2-) hydroxide (OH-) as well as fluoride . The nature of the fluoride is uncertain because Tetrabutylammonium fluoride dihydrofluoride samples are almost always hydrated .
Metabolic Pathways
It is known that it is used as a source of fluoride ion in organic solvents .
属性
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99337-56-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



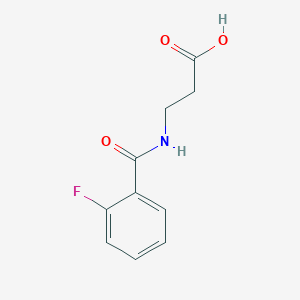
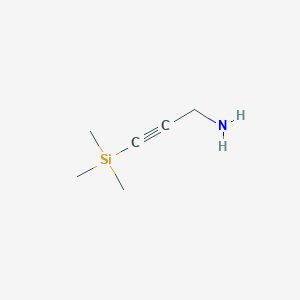
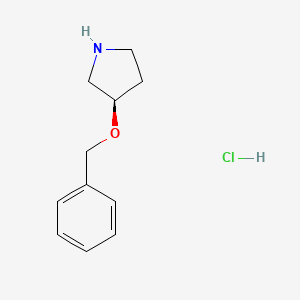

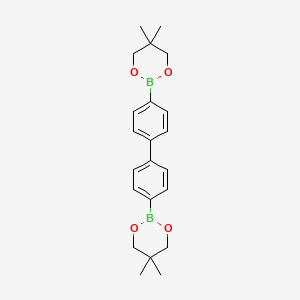
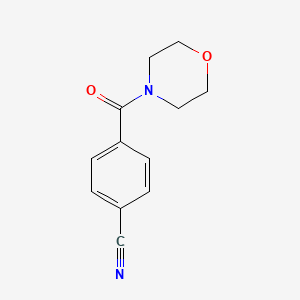

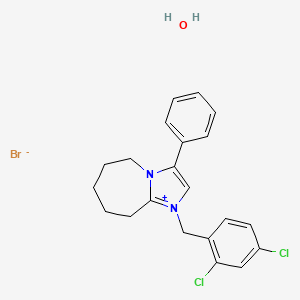
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
